molecular formula C8H6Cl2FNO B8409566 2-Chloro-1-(5-chloro-3-fluoropyridin-2-yl)-propan-1-one

2-Chloro-1-(5-chloro-3-fluoropyridin-2-yl)-propan-1-one

Cat. No. B8409566
M. Wt: 222.04 g/mol
InChI Key: UIRNYTJELQDAMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(5-chloro-3-fluoropyridin-2-yl)-propan-1-one is a useful research compound. Its molecular formula is C8H6Cl2FNO and its molecular weight is 222.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-1-(5-chloro-3-fluoropyridin-2-yl)-propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(5-chloro-3-fluoropyridin-2-yl)-propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Chloro-1-(5-chloro-3-fluoropyridin-2-yl)-propan-1-one

Molecular Formula

C8H6Cl2FNO

Molecular Weight

222.04 g/mol

IUPAC Name

2-chloro-1-(5-chloro-3-fluoropyridin-2-yl)propan-1-one

InChI

InChI=1S/C8H6Cl2FNO/c1-4(9)8(13)7-6(11)2-5(10)3-12-7/h2-4H,1H3

InChI Key

UIRNYTJELQDAMP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=C(C=N1)Cl)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

20.8 g of 3-(5-chloro-3-fluoropyridin-2-yl)-2-methyl-3-oxopropionic acid (Example P35) are introduced into 125 ml of glacial acetic acid. 6.3 g of chlorine gas are introduced into the solution in the course of 1 hour . The mixture is then poured into 700 ml of water and extracted with tert-butyl methyl ether. The combined ethereal phases a rewashed with water and dried over magnesium sulfate, filtered and concentrated by evaporation in vacuo. The crude product is dissolved in 180 ml of tert-butyl methyl ether, 45 g of silica gel are added and the mixture is stirred for 30 minutes, in the course of which the evolution of gas observed initially comes to a halt. The silica gel is then filtered off and subsequently washed and the combined ethereal phases are concentrated to dryness in vacuo. 20.1 g of an oily crude product are obtained, which is purified over a flash chromatography column (silica gel; eluant: n-hexane/ethyl acetate 411 (v/v)). 17.0 g of the desired title compound are obtained in the form of a solid having a melting point of 29-32° C.
Name
3-(5-chloro-3-fluoropyridin-2-yl)-2-methyl-3-oxopropionic acid
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step Two
Quantity
6.3 g
Type
reactant
Reaction Step Three
Name
Quantity
700 mL
Type
solvent
Reaction Step Four

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